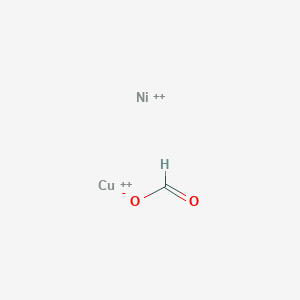

Copper nickel formate

Description

Properties

CAS No. |

68134-59-8 |

|---|---|

Molecular Formula |

CHCuNiO2+3 |

Molecular Weight |

167.26 g/mol |

IUPAC Name |

copper;nickel(2+);formate |

InChI |

InChI=1S/CH2O2.Cu.Ni/c2-1-3;;/h1H,(H,2,3);;/q;2*+2/p-1 |

InChI Key |

ZIWUNYMPOCRTJL-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)[O-].[Ni+2].[Cu+2] |

Related CAS |

64-18-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Copper Nickel Formate

This technical guide provides a comprehensive overview of the synthesis and characterization of bimetallic copper nickel formate. The information is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in the preparation and analysis of this compound. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the experimental workflows.

Introduction

Bimetallic formates, such as this compound, are precursors for the synthesis of metallic and metal oxide nanoparticles and alloys with controlled stoichiometry. These materials are of significant interest due to their diverse applications in catalysis, electronics, and as antimicrobial agents. The synthesis of this compound allows for the creation of finely mixed copper and nickel components at the molecular level, which can lead to homogenous alloy formation upon decomposition. This guide details a common method for the synthesis of this compound and the subsequent characterization techniques used to verify its structure, composition, and thermal properties.

Synthesis of this compound

The synthesis of this compound can be achieved through a chemical precipitation reaction involving the reaction of soluble copper and nickel salts with a formate source, such as formic acid or a soluble formate salt. The following protocol is a representative method for its preparation.

Experimental Protocol: Chemical Precipitation

-

Precursor Preparation : Prepare aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) at desired molar ratios. For example, to synthesize a 1:1 molar ratio of Cu:Ni formate, dissolve equimolar amounts of the respective sulfate salts in deionized water.

-

Formate Solution : Prepare a separate aqueous solution of sodium formate (NaHCOO). An excess of the formate solution is typically used to ensure complete precipitation of the copper and nickel ions.

-

Precipitation : Heat both the mixed metal salt solution and the sodium formate solution to boiling. While vigorously stirring the mixed metal salt solution, slowly add the hot sodium formate solution. A precipitate of this compound will form.[1]

-

Digestion : Continue to boil the mixture for a period to allow the precipitate to digest and the particle size to homogenize.

-

Filtration and Washing : After cooling, filter the precipitate from the mother liquor while it is still hot to prevent the crystallization of sodium sulfate.[1] Wash the collected solid several times with hot deionized water to remove any unreacted precursors and byproducts, followed by a final wash with a volatile organic solvent like ethanol to facilitate drying.

-

Drying : Dry the resulting this compound powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual water and solvent.

Characterization of this compound

A suite of analytical techniques is employed to characterize the synthesized this compound, confirming its identity, purity, morphology, and thermal behavior.

X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in the synthesized material and determining its crystal structure. The diffraction pattern of the bimetallic formate is compared with standard diffraction patterns of the individual copper and nickel formates.

Experimental Protocol:

-

Instrument : A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 0.15418 nm).

-

Sample Preparation : A thin layer of the powdered sample is mounted on a sample holder.

-

Data Collection : The XRD pattern is typically recorded in the 2θ range of 20° to 80° with a specific scan rate.[2]

| Parameter | Copper Formate (Representative) | Nickel Formate (Representative) | Bimetallic Cu-Ni Formate (Expected) |

| Crystal System | Monoclinic | Monoclinic[3][4] | Monoclinic |

| Key Diffraction Peaks (2θ) | Varies with hydration state | Varies with hydration state | Shifted peaks relative to pure formates |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the sample, confirming the presence of the formate ligand and the absence of impurities from the precursor salts.

Experimental Protocol:

-

Instrument : A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation : The sample is typically mixed with KBr and pressed into a pellet, or analyzed using an ATR (Attenuated Total Reflectance) accessory.

-

Data Collection : Spectra are collected in the mid-infrared range (typically 4000-400 cm⁻¹).

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3400 | Water of hydration |

| C-H stretch | ~2900 | Formate C-H bond |

| C=O asymmetric stretch | ~1600 | Carboxylate group of formate |

| C=O symmetric stretch | ~1350 | Carboxylate group of formate |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions. This analysis is crucial for determining the temperature at which the formate decomposes to form the bimetallic alloy.

Experimental Protocol:

-

Instrument : A simultaneous TGA/DSC analyzer.

-

Sample Preparation : A small, known mass of the sample is placed in an alumina or platinum crucible.

-

Data Collection : The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[5]

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |

| Dehydration | 100 - 180 | Varies with hydration | Endothermic |

| Decomposition to Metal/Oxide | 180 - 300 | Varies with composition | Exothermic |

The decomposition of nickel formate dihydrate in air typically occurs in two steps: dehydration followed by decomposition of the anhydrous salt to form NiO.[6] The decomposition of copper formate to metallic copper occurs at around 200 °C.[7] For the bimetallic formate, the decomposition profile will be influenced by the Cu:Ni ratio.

Scanning Electron Microscopy (SEM)

SEM is utilized to examine the morphology, particle size, and size distribution of the synthesized this compound powder.

Experimental Protocol:

-

Instrument : A Scanning Electron Microscope.

-

Sample Preparation : The powder is mounted on an SEM stub using conductive carbon tape and may be sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

-

Imaging : The sample is imaged at various magnifications to observe the particle morphology.

The particle size and morphology will depend on the specific synthesis conditions, such as reaction temperature, concentration of reactants, and stirring rate.

Data Summary

The following tables summarize the expected quantitative data from the characterization of this compound.

Table 1: XRD Data (Representative)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3][4] |

| Lattice Parameters (for pure Ni(HCOO)₂) | a, b, c, β (Varies) | [4] |

| Lattice Parameters (for pure Cu(HCOO)₂) | a, b, c, β (Varies) | - |

Note: The lattice parameters for the bimetallic formate are expected to deviate from the pure forms due to the incorporation of both metal ions into the crystal lattice.

Table 2: Thermal Analysis Data (Representative)

| Thermal Event | Temperature Range (°C) | Atmosphere |

| Dehydration | 100 - 180 | N₂ / Air |

| Decomposition of Cu formate component | ~200 | N₂ |

| Decomposition of Ni formate component | 238 - 250 | N₂ |

| Oxidation to metal oxides | >300 | Air |

Note: Decomposition temperatures can be influenced by the heating rate and the surrounding atmosphere.[6]

Conclusion

This technical guide has outlined a standard procedure for the synthesis of this compound via chemical precipitation and detailed the essential characterization techniques for its analysis. The provided experimental protocols, data tables, and workflow diagrams offer a comprehensive resource for researchers and scientists. The successful synthesis and characterization of this compound are critical first steps for its application as a precursor in the development of advanced materials with tailored properties.

References

- 1. US1452478A - Process of making nickel formate - Google Patents [patents.google.com]

- 2. Frontiers | Bimetallic Cu-Bi catalysts for efficient electroreduction of CO2 to formate [frontiersin.org]

- 3. Synthesis and biological function of Nickel and Copper nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nickel formate - Wikipedia [en.wikipedia.org]

- 5. Formation of Copper Nickel Bimetallic Nanoalloy Film Using Precursor Inks [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

A Comparative Crystallographic Analysis of Copper(II) and Nickel(II) Formates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the synthesis of bimetallic copper-nickel nanoparticles from formate precursors is a subject of considerable interest, a stable, well-characterized bimetallic copper-nickel formate crystal structure is not extensively reported in the literature. This technical guide provides a foundational understanding by presenting a detailed comparative analysis of the crystal structures of the individual hydrated copper(II) and nickel(II) formates. This document summarizes key crystallographic data, outlines experimental protocols for their synthesis and analysis, and offers insights into their structural similarities and differences. This information is crucial for researchers working on the development of bimetallic materials and for professionals in drug development exploring the role of metal-organic compounds.

Introduction

Metal formates serve as important precursors in the synthesis of various materials, including metal oxides and bimetallic nanoparticles. The controlled thermal decomposition of these compounds allows for the formation of materials with specific morphologies and catalytic properties. Understanding the crystal structure of the precursor metal formates is paramount for predicting and controlling the properties of the final products. This guide focuses on the crystallographic characteristics of copper(II) formate and nickel(II) formate, providing a basis for the rational design of bimetallic copper-nickel materials.

Crystal Structure of Copper(II) Formate Hydrates

Copper(II) formate is known to crystallize in at least two hydrated forms: a dihydrate and a tetrahydrate.

Copper(II) Formate Dihydrate (Cu(HCOO)₂·2H₂O)

The crystal structure of copper(II) formate dihydrate has been determined through two-dimensional projections. The compound crystallizes in the monoclinic space group P2₁/c[1]. The structure consists of three-dimensional chains of copper atoms linked by formate groups in both anti-syn and anti-anti bridging arrangements[1]. The coordination environment around the copper atoms is a distorted octahedron[1].

Copper(II) Formate Tetrahydrate (Cu(HCOO)₂·4H₂O)

The tetrahydrate form of copper(II) formate also crystallizes in a monoclinic system. In this structure, each copper atom is surrounded by four oxygen atoms from four distinct formate ions in an approximately square planar configuration. Two water molecules occupy the axial positions at a greater distance, completing the coordination sphere[2]. This arrangement results in a distinct layer structure parallel to the (001) plane, with water molecules situated between these layers[2].

Crystal Structure of Nickel(II) Formate Dihydrate (Ni(HCOO)₂·2H₂O)

Nickel(II) formate dihydrate crystallizes in the monoclinic space group P2₁/c[3]. The structure was redetermined with modern CCD data, which allowed for the precise location of hydrogen atoms and a detailed description of the hydrogen-bonding network[3]. The crystal structure contains two distinct Ni²⁺ cations located on inversion centers, each with a distorted octahedral coordination environment[3]. One nickel ion is coordinated to six oxygen atoms from six different formate anions, while the other is coordinated to four oxygen atoms from water molecules and two oxygen atoms from formate anions[3][4]. The formate anions bridge the two types of nickel cations, forming a three-dimensional framework that is further stabilized by O-H···O hydrogen bonds between the water molecules and formate oxygen atoms[3][4].

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the hydrated forms of copper(II) and nickel(II) formate.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Copper(II) Formate Dihydrate | Cu(HCOO)₂·2H₂O | Monoclinic | P2₁/c | 8.54 | 7.15 | 9.50 | 96.80 | 4 |

| Copper(II) Formate Tetrahydrate | Cu(HCOO)₂·4H₂O | Monoclinic | P2₁/a | 8.18 | 8.15 | 6.35 | 101.08 | 2 |

| Nickel(II) Formate Dihydrate | Ni(HCOO)₂·2H₂O | Monoclinic | P2₁/c | 8.6001(2) | 7.0202(3) | 9.2152(2) | 97.551(1) | 4 |

Data for Copper(II) Formate Dihydrate from[1]. Data for Copper(II) Formate Tetrahydrate from[2]. Data for Nickel(II) Formate Dihydrate from[3].

Experimental Protocols

Synthesis of Single Crystals

5.1.1. Copper(II) Formate Tetrahydrate

Single crystals of copper(II) formate tetrahydrate can be grown by the slow evaporation of an aqueous solution.

-

Procedure: Dissolve copper(II) carbonate or copper(II) hydroxide in a slight excess of formic acid with gentle heating. Filter the resulting blue solution to remove any unreacted solids. Allow the clear solution to evaporate slowly at room temperature. Large, well-formed blue crystals will deposit over time[5]. Crystallization from aqueous solutions at lower temperatures favors the formation of the tetrahydrate[6].

5.1.2. Copper(II) Formate Dihydrate

The dihydrate is a metastable form and can be obtained by crystallization from aqueous solutions at temperatures between 50-60°C[6]. Pale-green crystals of the dihydrate can also be obtained by the prolonged exposure of dark-green crystals of Cu(HCOO)₂·½ dioxane to air, where the dioxane molecule is replaced by water molecules[1].

5.1.3. Nickel(II) Formate Dihydrate

Single crystals of nickel(II) formate dihydrate can be obtained from a saturated aqueous solution.

-

Procedure: Nickel(II) formate can be synthesized by reacting nickel(II) acetate or nickel(II) hydroxide with formic acid[7]. Alternatively, it can be prepared by the reaction of sodium formate with nickel(II) sulfate[7]. To grow single crystals, a saturated aqueous solution of nickel formate is prepared and stored in a closed container for several months. Crystals will form as the solution slowly concentrates[4].

Single-Crystal X-ray Diffraction (SC-XRD)

The following is a general protocol for the determination of a crystal structure using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive[8].

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector, such as a CCD or CMOS detector, generating a series of diffraction images[9].

-

Data Processing: The collected images are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the individual reflections are integrated. This process involves indexing the diffraction spots, refining the crystal orientation, and integrating the intensity of each spot[9][10].

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods (e.g., Rietveld refinement for powder data) against the experimental diffraction data to improve the accuracy of the atomic coordinates, and thermal parameters[8][11].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Thermal Decomposition

The thermal decomposition of copper(II) and nickel(II) formates is a critical step in the formation of metallic or metal oxide nanoparticles.

-

Copper(II) Formate: The decomposition of copper formate has been described as a two-stage exothermic process with maxima at approximately 175 °C and 210 °C[12]. The decomposition in an inert atmosphere primarily yields metallic copper, while in the presence of oxygen, copper oxides can also be formed.

-

Nickel(II) Formate: Nickel(II) formate dihydrate first undergoes dehydration. The anhydrous salt then decomposes. When heated in a vacuum to 300 °C, pure nickel is formed[7]. In air, the decomposition is followed by oxidation to form nickel oxide (NiO)[13].

Conclusion

While a definitive crystal structure for a bimetallic copper-nickel formate remains elusive in the current literature, a thorough understanding of the individual crystal structures of copper(II) and nickel(II) formate hydrates provides a critical foundation for the development of bimetallic materials. The detailed crystallographic data and experimental protocols presented in this guide offer valuable insights for researchers and professionals in materials science and drug development. The subtle differences in the coordination environments and crystal packing of these formate salts can significantly influence the properties of the resulting bimetallic nanoparticles and other derived materials. Further research into the co-crystallization of these metal formates could lead to the discovery of novel bimetallic precursor structures with unique properties.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Copper(II) formate - Crystal growing [en.crystalls.info]

- 6. COPPER FORMATE | 544-19-4 [chemicalbook.com]

- 7. Nickel formate - Wikipedia [en.wikipedia.org]

- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 9. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Decomposition of Copper-Nickel Formate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition behavior of copper-nickel formate, a bimetallic precursor with significant potential in catalysis and materials science. This document provides a detailed overview of its synthesis, thermal degradation pathways, and the characterization of its decomposition products, supported by experimental protocols and quantitative data.

Introduction

Bimetallic nanoparticles, particularly those of copper and nickel, have garnered substantial interest due to their synergistic properties, which often surpass those of their individual components. The thermal decomposition of mixed-metal carboxylates, such as formates, presents a versatile and controllable route for the synthesis of these advanced materials. Understanding the thermal behavior of copper-nickel formate is crucial for optimizing the synthesis of Cu-Ni alloys and nanoalloys with desired compositions and microstructures. This guide synthesizes available data to provide a comprehensive technical resource on the subject.

Synthesis of Copper-Nickel Formate

The preparation of a stable and homogenous copper-nickel formate precursor is the foundational step for its application in thermal decomposition synthesis. While various methods can be employed, a common approach involves the co-precipitation of the mixed-metal formate from aqueous solutions of their respective salts.

Experimental Protocol: Co-precipitation Synthesis

This protocol outlines a general method for the synthesis of solid copper-nickel formate.

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of copper sulfate (CuSO₄·5H₂O) and nickel sulfate (NiSO₄·6H₂O) in deionized water to achieve the desired Cu:Ni molar ratio.

-

In a separate vessel, prepare a solution of sodium formate (HCOONa) in deionized water. An excess of formate is typically used to ensure complete precipitation.

-

-

Co-precipitation:

-

Slowly add the sodium formate solution to the mixed-metal sulfate solution under vigorous stirring.

-

A precipitate of copper-nickel formate will form. The temperature of the reaction can be controlled to influence the crystallinity and particle size of the product.

-

-

Washing and Isolation:

-

The precipitate is collected by filtration (e.g., using a Büchner funnel).

-

The collected solid is washed several times with deionized water to remove soluble byproducts, such as sodium sulfate.

-

A final wash with a low-boiling-point organic solvent, such as ethanol or acetone, can aid in drying.

-

-

Drying:

-

The washed precipitate is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual water and solvent without initiating decomposition.

-

The resulting product is a solid, mixed-metal copper-nickel formate, which can then be used for thermal decomposition studies.

Thermal Decomposition Behavior

The thermal decomposition of copper-nickel formate is a multi-stage process that can be effectively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The decomposition behavior is influenced by factors such as the heating rate, the surrounding atmosphere, and the specific composition of the bimetallic formate.

General Decomposition Pathway

The thermal decomposition of mixed copper-nickel formate, particularly in an inert atmosphere, generally proceeds through the following stages:

-

Dehydration: If the formate is in a hydrated form, the initial weight loss observed corresponds to the removal of water molecules.

-

Decomposition of Copper Formate: Copper formate is known to decompose at a lower temperature than nickel formate. This stage involves the reduction of Cu(II) to metallic copper.

-

Decomposition of Nickel Formate: At higher temperatures, the nickel formate component decomposes, leading to the formation of metallic nickel.

-

Alloy Formation: The in-situ formation of metallic copper and nickel at elevated temperatures can lead to the formation of a copper-nickel alloy.

The decomposition of the formate anion (HCOO⁻) typically releases gaseous products such as carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen (H₂). The presence of hydrogen can create a reducing environment, which aids in the formation of the metallic phases.

Quantitative Thermal Analysis Data

The following tables summarize the key thermal events observed during the decomposition of individual and mixed copper-nickel formates, based on available literature.

Table 1: Thermal Decomposition Data for Individual Copper and Nickel Formates

| Compound | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Final Product |

| Copper Formate Tetrahydrate | Dehydration | ~100 - 130 | ~32% | Anhydrous Copper Formate |

| Decomposition | ~170 - 220 | ~41.5% (of anhydrous) | Metallic Copper | |

| Nickel Formate Dihydrate | Dehydration | ~130 - 140 | ~19.2% | Anhydrous Nickel Formate |

| Decomposition | ~220 - 300 | ~49.5% (of anhydrous) | Metallic Nickel/Nickel Oxide |

Table 2: Thermal Decomposition Data for Mixed Copper-Nickel Formate Precursor Ink [1]

| Component | Decomposition Stage | Peak Temperature (°C) | Observations |

| Solvent (Ethylene Glycol) | Evaporation | < 130 | Initial weight loss due to solvent removal. |

| Copper Formate Complex | Reduction to Cu(0) | ~155 | The copper component reduces at a lower temperature. |

| Nickel Formate Complex | Reduction to Ni(0) | ~220 | The nickel component reduces at a higher temperature. |

| Mixed Cu-Ni System | Alloy Formation | > 220 | DTA data suggests the formation of a Cu-Ni alloy phase. |

Note: The data in Table 2 is derived from the thermal analysis of a precursor ink containing copper and nickel formates complexed with ethylenediamine in ethylene glycol. The temperatures represent the peak decomposition temperatures observed in DTA.

Experimental Protocols for Thermal Analysis

A standardized experimental approach is essential for obtaining reproducible and comparable thermal analysis data.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the thermal stability and decomposition profile of copper-nickel formate.

Instrumentation: A simultaneous TGA-DTA instrument is used to measure changes in mass and heat flow as a function of temperature.

General Procedure:

-

Sample Preparation: A small amount of the dried copper-nickel formate powder (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to remove any air and prevent oxidation.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 400-600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The instrument records the sample weight (TGA), the temperature difference between the sample and a reference (DTA), and the sample temperature as a function of time.

-

Data Analysis: The resulting TGA and DTA curves are analyzed to identify the temperatures of decomposition events, the corresponding weight losses, and the nature of the thermal events (endothermic or exothermic).

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for the thermal analysis of copper-nickel formate.

Logical Relationship of Decomposition Events

The following diagram illustrates the sequential and parallel events during the thermal decomposition of a mixed copper-nickel formate precursor.

Conclusion

The thermal decomposition of copper-nickel formate provides a promising route for the synthesis of bimetallic copper-nickel materials. The decomposition proceeds in a stepwise manner, with the copper formate component decomposing at a lower temperature than the nickel formate component. This sequential reduction allows for the in-situ formation of metallic phases that can subsequently form alloys. A thorough understanding of the thermal decomposition behavior, as outlined in this guide, is essential for controlling the composition, structure, and properties of the final bimetallic product. Further research, including detailed kinetic studies and in-situ characterization of the decomposition process, will continue to enhance our understanding and utilization of this important class of precursors.

References

Unraveling the Magnetic Properties of Copper-Nickel Formate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate world of mixed-metal coordination polymers offers a fertile ground for the discovery of novel materials with tunable magnetic properties. Among these, copper-nickel formate complexes present a compelling area of study due to the rich magnetic behavior exhibited by their parent compounds and the potential for synergistic or entirely new magnetic phenomena to emerge from the interplay of Cu(II) and Ni(II) ions within a shared formate-bridged framework. This technical guide provides a comprehensive overview of the magnetic properties, experimental characterization, and synthesis of these materials, aimed at researchers and professionals in materials science and drug development, where magnetic nanoparticles are finding increasing application.

Introduction to Magnetic Interactions in Formate Complexes

The magnetic properties of copper-nickel formate complexes are primarily governed by superexchange interactions. In these systems, the formate ligand acts as a bridge, mediating magnetic coupling between the paramagnetic Cu(II) and Ni(II) centers. The nature and strength of this interaction, whether antiferromagnetic (AFM) or ferromagnetic (FM), are dictated by the coordination geometry of the metal ions, the bridging mode of the formate ligand, and the metal-oxygen-metal bond angles.

Pure copper(II) formate exists in various hydrated and anhydrous forms, often exhibiting antiferromagnetic coupling within dimeric or polymeric structures. Nickel(II) formate dihydrate, on the other hand, displays weak ferrimagnetism. The incorporation of both copper and nickel into a single formate framework allows for the tuning of these magnetic properties, potentially leading to materials with unique magnetic ordering temperatures and behaviors.

Quantitative Magnetic Data

While specific quantitative magnetic data for a comprehensive series of copper-nickel formate complexes is not extensively documented in publicly available literature, we can infer expected magnetic behavior from related mixed-metal formate and coordination polymer systems. The following tables summarize typical magnetic parameters for analogous compounds, providing a comparative basis for the properties expected in Cu-Ni formate complexes.

Table 1: Magnetic Properties of Related Metal-Formate Complexes

| Compound | Magnetic Behavior | Weiss Constant (θ) (K) | Ordering Temperature (TN or TC) (K) | Reference |

| [NH4][Mn(HCOO)3] | Spin-canted Antiferromagnetism | - | 8 | [1] |

| [NH4][Fe(HCOO)3] | Spin-canted Antiferromagnetism | - | 30 | [1] |

| [NH4][Co(HCOO)3] | Spin-canted Antiferromagnetism | - | 14 | [1] |

| [NH4][Ni(HCOO)3] | Spin-canted Antiferromagnetism | - | 25 | [1] |

| Ni(HCOO)2·2H2O | Weak Ferrimagnetism | - | 14.5 | [2] |

Table 2: Magnetic Data for Heterometallic Cu(II)-Ni(II) Complexes with Other Bridging Ligands

| Complex | Bridging Ligand | Magnetic Coupling | J (cm-1) | Reference |

| [{Cu(pn)2}2Ni(NCS)6]n·2n H2O | Thiocyanate | Ferromagnetic | - | [3] |

| [NiII(hfac)2(PyBTM)2] | Pyridyl Radical | Ferromagnetic | +21.8 K (J/kB) | [4] |

Experimental Protocols

Synthesis of Copper-Nickel Formate Complexes

The synthesis of mixed-metal formate frameworks can be achieved through various methods, with solvothermal and slow evaporation techniques being the most common. A general procedure is outlined below:

Generalized Synthesis Protocol:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of soluble copper(II) and nickel(II) salts (e.g., nitrates, chlorides, or acetates) in a suitable solvent, such as methanol, ethanol, or a mixture of water and an organic solvent.

-

Ligand Addition: Add a source of formate, such as formic acid or a soluble formate salt (e.g., sodium formate), to the metal salt solution. The molar ratio of metal to formate is a critical parameter that influences the final structure.

-

Reaction Conditions: The reaction mixture is typically sealed in a Teflon-lined autoclave for solvothermal synthesis and heated to a specific temperature (e.g., 100-180 °C) for a period ranging from hours to several days. Alternatively, for slow evaporation, the solution is left undisturbed in a loosely covered container at room temperature.

-

Isolation and Purification: After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with the reaction solvent to remove any unreacted starting materials, and dried under vacuum.

References

A Technical Guide to Copper-Nickel Formate Precursors for Nanomaterial Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of copper-nickel (Cu-Ni) formate complexes as precursors for the synthesis of bimetallic nanomaterials. It covers the synthesis of the precursors, their conversion into nanoalloys, detailed experimental protocols, and the characterization of the resulting materials. The information is intended to serve as a foundational resource for researchers in materials science, catalysis, and related fields.

Introduction: The Precursor Route to Bimetallic Nanomaterials

Bimetallic copper-nickel nanoparticles are of significant interest due to their tunable electronic, catalytic, and magnetic properties, which differ from their monometallic counterparts.[1][2] These materials have shown promise in applications ranging from printed electronics and catalysis to sensors and energy storage.[1][2][3]

A robust and versatile method for synthesizing these nanoalloys is through the thermal decomposition of bimetallic formate precursors, often formulated as a Metal-Organic Decomposition (MOD) ink.[3][4] This approach offers several advantages:

-

Compositional Control: The stoichiometry of the final alloy can be precisely controlled by adjusting the ratio of the metal formate precursors in the initial mixture.

-

In-Situ Reduction: The decomposition of formate ions generates a reducing atmosphere (containing H₂ and CO), which helps prevent the oxidation of the metals during nanoparticle formation.[3]

-

Direct Deposition: Precursor inks can be directly printed or cast onto a substrate, allowing for the in-situ formation of patterned films and structures.[3]

This guide focuses on the synthesis pathway starting from copper and nickel formate salts, complexed with a ligand, and their subsequent thermal conversion into a Cu-Ni nanoalloy.

Synthesis of Copper-Nickel Formate Precursors

The synthesis process begins with the formulation of individual metal formate inks, which are then combined to create the bimetallic precursor. A common method involves complexing the metal formate salts with a ligand, such as ethylenediamine, in a solvent like ethylene glycol.[3][4]

Core Reaction Principle: The fundamental precursor, a metal formate, can be synthesized by reacting a soluble metal salt (e.g., nickel sulfate) with a soluble formate salt (e.g., sodium formate) in a heated aqueous solution, causing the less soluble metal formate to precipitate.[5] However, for nanomaterial synthesis via MOD inks, commercially available formate salts are typically used directly.

Experimental Protocol: Precursor Ink Formulation A representative protocol for creating a bimetallic precursor ink is detailed below, adapted from methodologies described in the literature.[3]

-

Nickel Ink Formulation:

-

Add ethylenediamine (0.36 ml, 5.39 mmol) as a complexing ligand to ethylene glycol (2 ml), the solvent.

-

Stir the mixture at room temperature for 15 minutes.

-

Add nickel formate dihydrate (0.50 g, 2.70 mmol) to the solution.

-

Continue stirring at room temperature for one hour. A color change from green to purple indicates the successful formation of the nickel-amine complex.[3]

-

Filter the resulting ink through a 0.2 µm syringe filter to remove any impurities or undissolved particles.

-

-

Copper Ink Formulation:

-

The process is analogous to the nickel ink formulation, using copper formate tetrahydrate as the metal salt. The quantities would be adjusted based on the desired final metal loading.

-

-

Bimetallic Precursor Ink:

-

The individual copper and nickel precursor inks are mixed in the desired molar ratio to create the final bimetallic Cu-Ni formate precursor ink, which is then ready for deposition and thermal processing.

-

Conversion of Precursors to Cu-Ni Nanomaterials

The transformation from the molecular precursor to a metallic nanoalloy is achieved through thermal decomposition, also known as sintering or annealing. This process involves heating the deposited precursor ink in a controlled, oxygen-free environment.[1][3]

Workflow for Nanomaterial Synthesis The general workflow from precursor synthesis to the final nanomaterial is illustrated in the diagram below.

Caption: General workflow for Cu-Ni nanomaterial synthesis from formate precursors.

Thermal Decomposition Pathway During heating, the formate complex breaks down. The formate ions (HCOO⁻) decompose to produce reducing gases, primarily carbon dioxide (CO₂) and hydrogen (H₂).[3] This localized reducing environment is crucial for the direct reduction of the metal cations to their zero-valent metallic state, preventing the formation of stable oxides and facilitating the creation of a bimetallic alloy.

Caption: Chemical pathway during thermal decomposition of formate precursors.

Experimental Protocol: Nanoparticle Film Formation

-

Deposition: Apply the bimetallic precursor ink onto a suitable substrate (e.g., glass, quartz) using methods like drop casting or functional printing.[3]

-

Sintering: Place the substrate in a vacuum furnace.

-

Heating Profile: Heat the sample from room temperature to 280°C at a controlled rate of 10°C/min.[3]

-

Cooling: After the sintering process, allow the sample to cool to room temperature under vacuum to prevent oxidation. The result is a solid film composed of sintered Cu-Ni nanoparticles.[3]

Quantitative Data and Characterization

The physical and chemical properties of both the precursor inks and the final nanomaterials are evaluated using a suite of analytical techniques. Key quantitative data derived from these analyses are summarized below.

Table 1: Thermal Decomposition Properties of Formate Precursors This table presents the characteristic temperature ranges for the decomposition and nanoparticle formation of individual copper and nickel formate precursor inks, as determined by thermal analysis.

| Precursor Ink | Decomposition Onset (°C) | Nanoparticle Growth Onset (°C) |

| Copper Formate | ~160 - 180 | > ~180 |

| Nickel Formate | ~195 - 230 | > ~230 |

| Data sourced from Differential Thermal Analysis (DTA) studies.[4] |

Table 2: Properties of Resulting Cu-Ni Nanomaterials This table summarizes the structural and morphological properties of the bimetallic nanoparticles synthesized via the thermal decomposition of formate precursors.

| Property | Value / Result | Characterization Method |

| Average Particle Size | ~500 nm | Scanning Electron Microscopy (SEM)[3][4] |

| Crystal Phases Present | Copper (fcc), Cu-Ni Alloy (fcc) | X-Ray Diffraction (XRD)[3] |

| Alloy Phase Composition | Cu₈Ni₉₂ (example) | XRD with Vegard's Law[3] |

| Copper Lattice Parameter | 3.6143 Å | XRD[3] |

| Cu-Ni Alloy Lattice Parameter | 3.5318 Å | XRD[3] |

Key Characterization Techniques:

-

Thermal Analysis (TGA/DTA): Used to study the decomposition of the precursor inks, identifying the temperatures at which mass loss occurs and reactions take place.[4]

-

X-Ray Diffraction (XRD): Confirms the crystalline structure of the final material. It can distinguish between pure metal phases and alloy phases and can be used to estimate the alloy composition.[1][3][6]

-

Electron Microscopy (SEM & TEM): Provides direct visualization of the nanoparticle morphology, size, and distribution on the substrate.[3][4]

-

Energy-Dispersive X-ray Spectroscopy (EDS): An elemental analysis technique, often coupled with SEM, used to confirm the presence and relative amounts of copper and nickel in the synthesized film.[1][3]

Applications of Synthesized Cu-Ni Nanomaterials

The Cu-Ni nanoparticles and films produced from formate precursors are suitable for a variety of advanced applications:

-

Printed and Flexible Electronics: The ability to formulate the precursor as an ink allows for the direct printing of conductive circuits. The resulting nanoalloy films exhibit good electrical conductivity and, importantly, the nickel-rich alloy phase can encapsulate the copper, providing excellent resistance to oxidation.[3]

-

Electrocatalysis: Bimetallic Ni-Cu particles have demonstrated high electrocatalytic activity, for example, in the hydrogenation of p-nitrophenol to p-aminophenol, a key intermediate in the synthesis of many drugs.[1]

-

Antimicrobial Agents: Like their individual counterparts, bimetallic Cu-Ni nanoparticles are being investigated for their antimicrobial properties.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological function of Nickel and Copper nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of Copper Nickel Bimetallic Nanoalloy Film Using Precursor Inks [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. US1452478A - Process of making nickel formate - Google Patents [patents.google.com]

- 6. Bimetallic CuNi Nanoparticle Formation: Solution Combustion Synthesis and Molecular Dynamic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Solvothermal Synthesis of Bimetallic Formate Frameworks: A General Overview

Introduction to Solvothermal Synthesis of Bimetallic MOFs

Solvothermal synthesis is a widely employed method for the preparation of crystalline materials, including metal-organic frameworks. The process involves a chemical reaction in a closed system, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. This technique allows for the formation of metastable phases and materials with high crystallinity. In the context of bimetallic MOFs, two different metal ions are incorporated into the framework structure, which can lead to synergistic effects and enhanced properties compared to their monometallic counterparts.

Hypothetical Experimental Protocol for Solvothermal Synthesis

The following is a generalized, hypothetical protocol for the synthesis of a bimetallic copper-nickel formate MOF. It is crucial to note that this is a representative procedure and would require optimization of various parameters for successful synthesis.

2.1. Materials

-

Copper(II) salt precursor (e.g., Copper(II) formate tetrahydrate, Cu(HCOO)₂·4H₂O)

-

Nickel(II) salt precursor (e.g., Nickel(II) formate dihydrate, Ni(HCOO)₂·2H₂O)[1]

-

Formic acid (HCOOH) or another formate source

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), ethanol, or a mixture)

2.2. Procedure

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of the copper(II) and nickel(II) salt precursors in the chosen solvent or solvent mixture within a glass beaker. The molar ratio of copper to nickel would be a critical parameter to control the final composition of the bimetallic framework.

-

Addition of Formate Source: To the metal salt solution, add an excess of the formate source (e.g., formic acid). This ensures the formation of the formate-based framework.

-

Transfer to Autoclave: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Heating: Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 100-200 °C). The reaction is allowed to proceed for a set duration (ranging from several hours to a few days).

-

Cooling and Product Recovery: After the reaction is complete, the autoclave is cooled down to room temperature. The solid product is then collected by filtration or centrifugation.

-

Washing and Drying: The collected solid is washed several times with the solvent used for the synthesis (e.g., DMF) and then with a more volatile solvent (e.g., ethanol or methanol) to remove any unreacted precursors and residual solvent. The final product is then dried under vacuum.

Physicochemical Properties of Precursors

A summary of the available physicochemical properties of the individual copper and nickel formate precursors is presented in the table below.

| Property | Copper(II) Formate Tetrahydrate (Cu(HCOO)₂·4H₂O) | Nickel(II) Formate (Ni(HCOO)₂) |

| CAS Number | 544-19-4 | 3349-06-2 |

| Molecular Formula | Cu(HCOO)₂·4H₂O | Ni(HCOO)₂ |

| Appearance | Light blue crystal powder | Green crystal |

| Relative Density | 1.831 | 2.154 |

| Melting Point (°C) | 130 | Decomposes |

| Boiling Point (°C) | 100.6 at 760 mmHg | Not applicable |

| Primary Applications | Used in drugs and catalyst industry | Used for nickel electroplating, nickel powder, and nickel catalyst manufacturing |

Characterization Techniques

The successful synthesis and properties of a copper-nickel formate MOF would be confirmed using a variety of characterization techniques, including:

-

Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology and particle size.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and the ratio of copper to nickel.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the material.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and porosity.

Logical and Workflow Diagrams

The following diagrams illustrate the general logic and workflow for the solvothermal synthesis of a bimetallic MOF.

Caption: General workflow for the solvothermal synthesis of a bimetallic MOF.

Caption: Logical relationships of inputs and parameters in solvothermal synthesis.

Potential Applications

While specific applications for a copper-nickel formate MOF are not yet established, bimetallic MOFs, in general, are being investigated for a wide range of applications due to their tunable properties. These include:

-

Catalysis: The presence of two different metal centers can create unique active sites for various chemical reactions.

-

Gas Storage and Separation: The porous nature of MOFs makes them suitable for storing gases like hydrogen and carbon dioxide, and for separating different gas molecules.

-

Sensing: MOFs can be designed to detect specific molecules through changes in their physical or chemical properties.

-

Drug Delivery: The pores of MOFs can be loaded with drug molecules for controlled release.

Conclusion

The solvothermal synthesis of a bimetallic copper-nickel formate MOF represents an interesting area for future research. While a specific, reproducible protocol is yet to be published, the general principles of solvothermal synthesis for bimetallic MOFs provide a solid foundation for the development of such a material. The potential for synergistic properties arising from the combination of copper and nickel within a formate-based framework makes it a promising target for researchers in materials science and chemistry. Further investigation is required to establish detailed synthesis conditions, fully characterize the resulting material, and explore its potential applications.

References

Spectroscopic Analysis of Copper Nickel Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of copper nickel formate, a bimetallic coordination compound. While direct literature on the mixed copper-nickel formate is scarce, this document extrapolates from the known characteristics of individual copper and nickel formates to provide a detailed analytical framework. This guide covers the theoretical basis and practical application of Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy for the characterization of this compound. Detailed experimental protocols, data interpretation, and a logical workflow for analysis are presented to aid researchers in their studies of bimetallic formate complexes.

Introduction

Bimetallic coordination compounds are of significant interest in various fields, including catalysis, materials science, and pharmaceuticals, owing to their unique electronic and structural properties that often differ from their monometallic counterparts. This compound is a potential candidate for applications requiring tailored catalytic activity or specific electronic properties. Spectroscopic techniques such as FTIR and UV-Vis are fundamental for elucidating the structure, bonding, and electronic transitions within such materials. This guide focuses on the application of these techniques to the analysis of this compound.

Synthesis of this compound

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to identify the functional groups present in a molecule. In the case of this compound, FTIR is primarily used to confirm the coordination of the formate ligand to the metal centers. The key vibrational modes to consider are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The separation between these two frequencies (Δν = ν_as(COO⁻) - ν_s(COO⁻)) can provide insights into the coordination mode of the formate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging).

Table 1: Characteristic FTIR Absorption Bands for Metal Formates

| Vibrational Mode | Copper Formate (cm⁻¹) | Nickel Formate (cm⁻¹) | Expected Range for this compound (cm⁻¹) | Reference |

| O-H stretch (of coordinated water) | ~3400 | ~3300 | 3200 - 3500 | |

| C-H stretch (formate) | ~2900 | ~2900 | 2800 - 3000 | [2] |

| Asymmetric COO⁻ stretch (ν_as) | ~1600 | ~1580 | 1580 - 1620 | [2] |

| Symmetric COO⁻ stretch (ν_s) | ~1350 | ~1360 | 1350 - 1380 | [2] |

| C-H in-plane bend | ~1377 | - | 1370 - 1390 | [2] |

| Metal-Oxygen (M-O) stretch | 400 - 600 | 400 - 600 | 400 - 600 |

Note: The exact peak positions for this compound may vary depending on the crystal structure and the ratio of copper to nickel.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a compound. For transition metal complexes like this compound, the observed absorption bands are typically due to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions.

-

d-d Transitions: These transitions occur between the d-orbitals of the metal ions that are split in energy by the ligand field. These bands are typically broad and weak and are characteristic of the coordination geometry of the metal center.

-

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. LMCT bands are generally more intense than d-d bands and occur at higher energies (shorter wavelengths).

Table 2: Typical UV-Vis Absorption for Copper(II) and Nickel(II) Complexes

| Metal Ion | Transition Type | Typical Wavelength Range (nm) | Expected Appearance in this compound | Reference |

| Copper(II) (d⁹) | d-d | 600 - 900 (broad) | A broad band in the red/near-IR region. | [3][4] |

| LMCT | < 400 | Intense absorption in the UV region. | [5][6] | |

| Nickel(II) (d⁸) | d-d (spin-allowed) | 350 - 450, 600 - 750, ~1000 (for octahedral) | Multiple weaker bands across the visible and near-IR regions. | [7] |

| LMCT | < 350 | Intense absorption in the UV region. |

In a mixed copper-nickel formate, the UV-Vis spectrum is expected to be a superposition of the spectra of the individual copper and nickel formate species, potentially with some shifts in peak positions and changes in intensity due to interactions between the metal centers.

Experimental Protocols

FTIR Spectroscopy

Method: Attenuated Total Reflectance (ATR)

-

Instrument: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

-

Sample Preparation: A small amount of the dry this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance.

-

Method: KBr Pellet

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Collect a background spectrum with an empty sample holder.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

UV-Vis Spectroscopy

Method: Diffuse Reflectance Spectroscopy (DRS) for Solid Samples

-

Instrument: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).

-

Sample Preparation:

-

The powdered this compound sample is placed in a sample holder.

-

A non-absorbing reference material (e.g., BaSO₄ or a calibrated white standard) is used to obtain a baseline.

-

-

Data Acquisition:

-

Collect a baseline spectrum of the reference material.

-

Collect the diffuse reflectance spectrum of the sample, typically over a range of 200-1100 nm.

-

The reflectance data (R) is often converted to absorbance-like units using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

-

Method: Solution Spectroscopy

-

Solvent Selection: Choose a solvent in which the this compound is soluble and that does not absorb in the spectral region of interest. Water or other polar solvents may be suitable.

-

Sample Preparation: Prepare solutions of known concentrations of the this compound in the chosen solvent using volumetric flasks.

-

Data Acquisition:

-

Use a matched pair of cuvettes (typically 1 cm path length).

-

Fill one cuvette with the pure solvent to be used as a reference.

-

Fill the other cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the absorbance spectrum over the desired wavelength range.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a newly synthesized bimetallic formate, such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound, utilizing FTIR and UV-Vis techniques, provides crucial insights into its molecular structure and electronic properties. Although direct data for the mixed-metal compound is limited, a systematic approach based on the well-understood characteristics of individual copper and nickel formates allows for a robust characterization. The experimental protocols and analytical workflow presented in this guide offer a solid foundation for researchers and professionals engaged in the study and development of new bimetallic coordination compounds. Further characterization using techniques such as X-ray diffraction would be necessary to definitively determine the crystal structure.

References

- 1. Nickel formate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 5. UV/Vis Spectroscopy of Copper Formate Clusters: Insight into Metal-Ligand Photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Theoretical Frontiers in Bimetallic Formate Frameworks: A Guide to the Copper-Nickel Formate Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on copper-nickel formate frameworks, a promising class of bimetallic metal-organic frameworks (MOFs). While direct theoretical and experimental data on a distinct copper-nickel formate crystalline structure is emerging, this document synthesizes findings from closely related single-metal formate frameworks and other bimetallic systems to project the structural, electronic, and magnetic properties of this novel material. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and characterization of new materials for applications in catalysis, gas storage, and drug delivery. We present detailed computational methodologies, projected quantitative data, and logical workflows to stimulate and guide future research in this area.

Introduction

Bimetallic metal-organic frameworks (BMOFs) have garnered significant attention due to the synergistic effects arising from the presence of two different metal ions within a single framework.[1] This dual-metal composition can lead to enhanced catalytic activity, tunable electronic properties, and improved stability compared to their monometallic counterparts. The formate ligand, as the smallest and simplest carboxylate, is an excellent choice for constructing robust frameworks with interesting magnetic and electronic properties due to its ability to facilitate strong magnetic exchange coupling between metal centers.[2][3]

This guide focuses on the theoretical aspects of a hypothetical copper-nickel formate framework. By examining the well-documented theoretical and experimental data on individual copper formate and nickel formate MOFs, we can extrapolate the potential characteristics of a bimetallic Cu-Ni formate structure. Such a material is anticipated to exhibit novel properties stemming from the interplay between the Jahn-Teller distortions common in copper(II) systems and the magnetic behavior of nickel(II) ions, all mediated by the formate linkers.

Theoretical Methodologies

The theoretical investigation of copper-nickel formate frameworks necessitates the use of robust computational methods to accurately predict their structure and properties. Density Functional Theory (DFT) is the most widely employed method for studying the electronic structure of MOFs.[4][5][6]

Computational Models for MOFs

Two primary models are used for the computational modeling of MOFs:

-

Periodic Models: These models treat the MOF as an extended, crystalline solid and are essential for accurately describing properties that rely on the long-range order of the material, such as band structures and lattice dynamics.[4]

-

Cluster Models: In this approach, a finite fragment of the crystal structure is extracted and terminated with appropriate atoms (often hydrogen) to saturate the dangling bonds. While computationally less expensive, the accuracy of cluster models depends heavily on the size of the cluster and may not fully capture the bulk properties of the material.[5]

Density Functional Theory (DFT) Approach

A typical DFT workflow for studying a copper-nickel formate framework would involve the following steps:

-

Structural Optimization: The initial crystal structure, either hypothetical or based on known single-metal formate frameworks, is fully optimized to find the minimum energy configuration. This involves relaxing both the atomic positions and the lattice parameters.

-

Electronic Structure Calculation: Once the geometry is optimized, the electronic properties, such as the density of states (DOS) and band structure, are calculated. This provides insights into the material's conductivity and electronic nature.

-

Magnetic Property Calculation: For open-shell systems like those containing Cu(II) and Ni(II), spin-polarized DFT calculations are performed to determine the magnetic ground state (ferromagnetic, antiferromagnetic, or ferrimagnetic) and the magnitude of the magnetic moments on the metal centers.

A variety of exchange-correlation functionals are available within DFT. The choice of functional is critical for obtaining accurate results. For MOFs, hybrid functionals like B3LYP are often used for vibrational and geometric properties, while functionals with van der Waals corrections (e.g., PBE-D3) are crucial for accurately describing the framework's stability and guest-host interactions.[5][7]

Projected Structural and Quantitative Data

While a definitive crystal structure for a mixed copper-nickel formate is not yet established, we can project its likely structural parameters based on the known structures of related compounds. Many 3d transition metal formates adopt a perovskite-like architecture.[3][8]

Table 1: Projected and Comparative Crystallographic Data

| Parameter | Copper Formate (Exptl.) | Nickel Formate (Exptl.)[9] | Hypothesized Copper-Nickel Formate (Projected) |

| Crystal System | Monoclinic/Orthorhombic | Monoclinic | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca | P2₁/c | P2₁/c (or similar) |

| a (Å) | ~8.5-10.5 | 8.60 | ~8.5-9.0 |

| b (Å) | ~7.0-8.0 | 7.03 | ~7.0-7.5 |

| c (Å) | ~7.0-9.5 | 9.22 | ~9.0-9.5 |

| β (°) | ~90-110 | 96.8 | ~95-100 |

| Metal-Oxygen Bond Length (Å) | ~1.9-2.4 (Jahn-Teller distorted) | ~2.0-2.1 | ~2.0-2.3 |

Table 2: Projected Electronic and Magnetic Properties

| Property | Copper Formate MOFs | Nickel Formate MOFs | Hypothesized Copper-Nickel Formate |

| Band Gap | Typically insulating | Insulating | Likely insulating with a tunable band gap |

| Magnetic Ordering | Antiferromagnetic or Paramagnetic[10] | Antiferromagnetic with spin-canting[3] | Complex magnetic ordering (e.g., ferrimagnetic or canted antiferromagnetic) |

| Néel Temperature (TN) | < 12 K[10] | ~34 K[3] | Potentially intermediate or enhanced TN |

Experimental and Computational Protocols

Synthesis of Bimetallic Formate Frameworks (Proposed)

A potential route for synthesizing copper-nickel formate frameworks would be through solvothermal or hydrothermal methods, which are commonly used for MOF synthesis.

-

Precursor Preparation: Solutions of a copper salt (e.g., copper(II) nitrate) and a nickel salt (e.g., nickel(II) nitrate) are prepared in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of DMF and water.

-

Reaction Mixture: Formic acid is added to the metal salt solution. The ratio of copper to nickel can be varied to tune the composition of the final product.

-

Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (typically between 100 and 180 °C) for a period of 12 to 72 hours.

-

Product Recovery: After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried.

DFT Calculation Protocol

The following protocol outlines a typical DFT calculation setup for a copper-nickel formate framework using a plane-wave basis set code like VASP or Quantum ESPRESSO.[11]

-

Software: Quantum ESPRESSO or VASP.

-

Pseudopotentials: Ultrasoft pseudopotentials or Projector Augmented Wave (PAW) potentials.

-

Exchange-Correlation Functional: The PBE functional with Grimme's D3 van der Waals correction (PBE+D3) for structural optimization. For more accurate electronic properties, a hybrid functional like HSE06 may be used.

-

Plane-Wave Cutoff: A kinetic energy cutoff of at least 500 eV for the plane-wave basis set.

-

k-point Sampling: A Monkhorst-Pack grid with a density appropriate for the unit cell size (e.g., 4x4x4 for a medium-sized unit cell).

-

Convergence Criteria: The convergence threshold for the self-consistent field (SCF) cycle should be set to 10-6 eV, and the forces on the atoms should be converged to less than 0.01 eV/Å during structural relaxation.

-

Magnetic Configuration: To determine the magnetic ground state, different initial spin configurations (ferromagnetic and various antiferromagnetic arrangements) should be calculated, and the configuration with the lowest total energy is considered the ground state.

Visualizations

References

- 1. nmgc.umn.edu [nmgc.umn.edu]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Electronic Structure Modeling of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pages.uoregon.edu [pages.uoregon.edu]

- 7. researchgate.net [researchgate.net]

- 8. Formate-based magnetic metal-organic frameworks templated by protonated amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nickel formate - Wikipedia [en.wikipedia.org]

- 10. Three coordination frameworks with copper formate based low dimensional motifs: synthesis, structure and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Copper-Nickel Formate in Hydrogen Production Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimetallic catalysts, particularly those incorporating copper and nickel, have garnered significant attention for their potential in facilitating the production of hydrogen from chemical carriers like formic acid. The synergistic interaction between copper and nickel can lead to enhanced catalytic activity, selectivity, and stability compared to their monometallic counterparts. This document provides an overview of the application of copper-nickel-based catalysts in hydrogen production, with a focus on the decomposition of formic acid, where formate species are key intermediates. While a distinct "copper-nickel formate" catalyst is not extensively documented, the principles of bimetallic Cu-Ni catalysts provide a strong foundation for research in this area. The following sections detail experimental data, protocols for catalyst synthesis and hydrogen production, and conceptual diagrams to illustrate the underlying processes.

Data Presentation

The performance of copper-nickel based catalysts for hydrogen production from formic acid is influenced by factors such as the support material, the presence of promoters, and reaction conditions. Below is a summary of quantitative data from relevant studies.

| Catalyst System | Support/Promoter | Temperature (°C) | Formic Acid Conversion (%) | H2 Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Ni-Cu | High Surface Area Graphite | 130 | 100 | 95 | - | [1][2][3] |

| Ni-Cu/K | Potassium-doped Graphite | 130 | 100 | 95 | Higher than Ni-Cu/Na | [1][2] |

| Ni-Cu/Na | Sodium-doped Graphite | - | - | - | Higher than Ni-Cu | [1][2] |

| Ni-Cu/Li | Lithium-doped Graphite | - | - | - | Lower than Ni-Cu/Na | [1][2] |

Note: A direct turnover frequency (TOF) for each catalyst was not always provided in the search results, but the relative order of activity was indicated.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of a supported copper-nickel catalyst and its use in the catalytic production of hydrogen from formic acid.

Protocol 1: Synthesis of a Supported Copper-Nickel Catalyst via Incipient Wetness Impregnation

This protocol describes the synthesis of a bimetallic copper-nickel catalyst supported on a high surface area material, such as activated carbon or graphite.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

High surface area support (e.g., activated carbon, graphite)

-

Deionized water

-

Drying oven

-

Tube furnace with temperature control

-

Inert gas (e.g., nitrogen, argon)

-

Reducing gas (e.g., 5% H₂ in N₂)

Procedure:

-

Support Preparation: The support material should be dried in an oven at 120°C for at least 4 hours to remove any adsorbed water.

-

Precursor Solution Preparation: Prepare an aqueous solution containing the desired molar ratio of copper(II) nitrate and nickel(II) nitrate. The total volume of the solution should be equal to the pore volume of the support material to be impregnated.

-

Incipient Wetness Impregnation: Slowly add the precursor solution to the dried support material dropwise while continuously mixing to ensure uniform distribution. The final material should appear damp but not overly wet.

-

Drying: Dry the impregnated support in an oven at 120°C for 12 hours to remove the water.

-

Calcination: Place the dried powder in a tube furnace. Heat the sample under a flow of inert gas to a temperature of 400°C for 4 hours. This step decomposes the nitrate precursors into their respective metal oxides.

-

Reduction: After calcination, cool the sample to room temperature under an inert atmosphere. Then, introduce a reducing gas mixture (e.g., 5% H₂ in N₂) and heat the sample to 450°C for 3 hours to reduce the metal oxides to their metallic states, forming the bimetallic Cu-Ni nanoparticles on the support.

-

Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert atmosphere. The catalyst is pyrophoric and should be handled and stored in an inert environment.

Protocol 2: Hydrogen Production from Formic Acid Decomposition

This protocol outlines a typical experimental setup for evaluating the catalytic activity of the prepared copper-nickel catalyst for hydrogen production from formic acid.

Materials:

-

Synthesized Cu-Ni catalyst

-

Formic acid solution (e.g., 1 M)

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Temperature-controlled heating mantle or oil bath

-

Gas collection system (e.g., gas burette or gas chromatograph)

-

pH meter

Procedure:

-

Reactor Setup: Assemble a three-neck round-bottom flask equipped with a condenser, a temperature probe, and a gas outlet connected to a gas collection system.

-

Catalyst Loading: Add a known amount of the synthesized Cu-Ni catalyst to the flask.

-

Reaction Initiation: Introduce a specific volume of the formic acid solution into the flask.

-

Reaction Conditions: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 130°C).

-

Gas Analysis: Monitor the volume of gas produced over time using a gas burette. For a more detailed analysis of the gas composition (H₂ and CO₂), the gas outlet can be connected to a gas chromatograph.

-

Data Collection: Record the volume of gas produced at regular time intervals to determine the reaction rate. The selectivity towards hydrogen can be determined by analyzing the composition of the product gas.

-

Termination: After the reaction is complete or has run for the desired duration, cool the reactor to room temperature.

Visualizations

Catalyst Synthesis Workflow

Caption: Workflow for the synthesis of a supported Cu-Ni catalyst.

Experimental Setup for Hydrogen Production

Caption: A typical laboratory setup for formic acid decomposition.

Catalytic Cycle of Formic Acid Dehydrogenation

Caption: Proposed catalytic cycle for formic acid dehydrogenation.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient nickel and copper-based catalysts supported on modified graphite materials for the hydrogen production from formic acid decomposition - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

- 3. Efficient nickel and copper-based catalysts supported on modified graphite materials for the hydrogen production from formic acid decomposition - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

Application Notes and Protocols for the Preparation of Copper Nickel Formate Thin Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper nickel formate ((Cu,Ni)(HCOO)₂) thin films are emerging materials with potential applications in various fields, including catalysis, electronics, and as precursors for the formation of copper-nickel alloy or oxide thin films. The ability to precisely control the stoichiometry and morphology of these films is crucial for tailoring their properties to specific applications. This document provides detailed protocols for the preparation of this compound thin films using various solution-based methods, including a Metal Organic Decomposition (MOD) Ink Method, Chemical Bath Deposition (CBD), Successive Ionic Layer Adsorption and Reaction (SILAR), and a Sol-Gel approach.

Data Presentation

The following tables summarize typical quantitative data for thin films prepared by the described methods. It is important to note that specific values can vary significantly depending on the precise experimental conditions. Data for CBD, SILAR, and Sol-Gel methods for this compound are largely extrapolated from similar systems due to limited direct literature.

Table 1: Deposition Parameters for this compound Thin Films

| Parameter | MOD Ink Method | Chemical Bath Deposition (CBD) | Successive Ionic Layer Adsorption and Reaction (SILAR) | Sol-Gel Method |

| Precursors | Copper(II) formate, Nickel(II) acetate | Copper(II) sulfate, Nickel(II) sulfate, Sodium formate | Copper(II) chloride, Nickel(II) chloride, Formic acid | Copper(II) acetate, Nickel(II) acetate, Formic acid |

| Solvent | 2-Aminoethanol, Isopropanol | Deionized water | Deionized water | 2-Methoxyethanol |

| Typical Concentration | 0.1 - 0.5 M | 0.05 - 0.2 M | 0.01 - 0.1 M | 0.2 - 0.8 M |

| Deposition Temperature | Room temperature (coating) | 60 - 80 °C | Room temperature | Room temperature (coating) |

| Annealing Temperature | 200 - 400 °C | Not typically required | Not typically required | 150 - 300 °C |

| Typical Deposition Time | N/A (spin coating) | 30 - 120 minutes | 20 - 60 cycles | N/A (spin coating) |

| Typical pH | ~8-10 | 4 - 6 | Cation: 4-5, Anion: 8-9 | ~5-6 |

Table 2: Typical Properties of Prepared this compound Thin Films

| Property | MOD Ink Method | Chemical Bath Deposition (CBD) | Successive Ionic Layer Adsorption and Reaction (SILAR) | Sol-Gel Method |

| Film Thickness | 50 - 200 nm | 80 - 300 nm | 20 - 100 nm | 60 - 250 nm |

| Crystallite Size | 15 - 40 nm | 20 - 50 nm | 10 - 30 nm | 18 - 45 nm |

| Optical Band Gap | 3.1 - 3.5 eV | 3.0 - 3.4 eV | 3.2 - 3.6 eV | 3.1 - 3.5 eV |

| Adhesion | Good | Moderate to Good | Good | Excellent |

| Surface Roughness (RMS) | 5 - 15 nm | 10 - 30 nm | 8 - 20 nm | 4 - 12 nm |

Experimental Protocols

Metal Organic Decomposition (MOD) Ink Method

This method involves the formulation of a stable ink containing copper and nickel precursors, which is then deposited onto a substrate and thermally decomposed to form the this compound thin film.

Materials:

-

Copper(II) formate (Cu(HCOO)₂)

-

Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

-

2-Aminoethanol (MEA)

-

Isopropanol

-

Substrates (e.g., glass, silicon wafer)

Equipment:

-

Magnetic stirrer and hotplate

-

Spin coater

-

Tube furnace or hot plate

-

Ultrasonic bath

Protocol:

-

Substrate Cleaning:

-